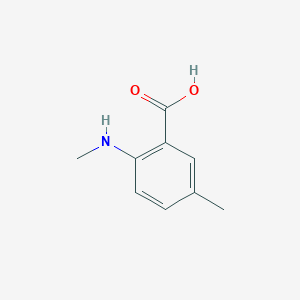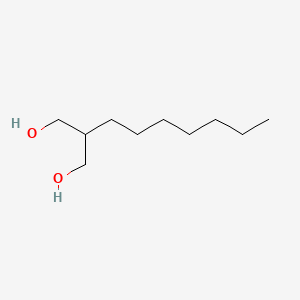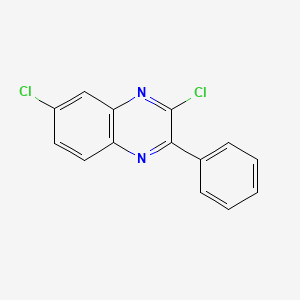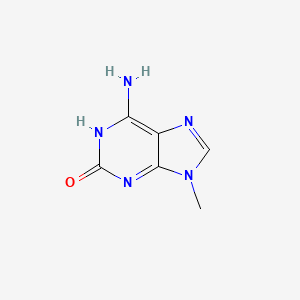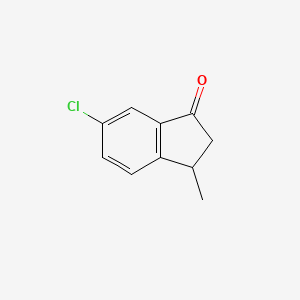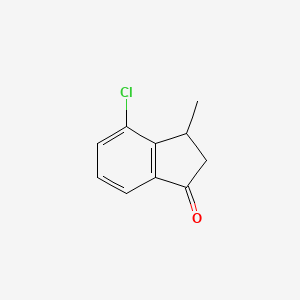
4-(4-Chlorophenyl)butanal
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-(4-Chlorophenyl)butanal” involves the use of pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2) and 4 angstrom molecule sieves. The alcohol is added to a suspension of these components and the mixture is stirred at room temperature for 2 hours. After filtration through celite and evaporation, flash chromatography using 25% ethyl acetate in hexane affords the title compound.
Molecular Structure Analysis
The molecular formula of “4-(4-Chlorophenyl)butanal” is C10H11ClO. It has a molecular weight of 182.64 g/mol. The InChI Key is MZEUQQZAOOGGMC-UHFFFAOYSA-N. The Canonical SMILES representation is C1=CC(=CC=C1CCCC=O)Cl.
Chemical Reactions Analysis
The photochemistry of compounds like 4-chlorophenol, related to “4-(4-Chlorophenyl)butanal”, has been explored. This research involved studying the reductive dehalogenation of these compounds in various solvents, providing insights into their reactivity and potential applications in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
1. Wastewater Treatment
4-chlorophenol (4-CP), closely related to 4-(4-Chlorophenyl)butanal, has been studied for its degradation in wastewater treatment. A combination of persulfate (PS) and oxalic acid (OA) with a heterogeneous Fenton-like (HFL) system was developed for 4-CP degradation in synthetic wastewater. This method showed significant efficiency, achieving a degradation rate of 99.6% under optimal conditions (Hadi et al., 2020).
2. Chemical Synthesis and Pharmacological Research
Research on analogs of haloperidol, which is structurally related to 4-(4-Chlorophenyl)butanal, led to insights into the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes. This is significant in the development of new antipsychotic agents (Peprah et al., 2012).
3. Photochemistry
The photochemistry of compounds like 4-chlorophenol, related to 4-(4-Chlorophenyl)butanal, has been explored. This research involved studying the reductive dehalogenation of these compounds in various solvents, providing insights into their reactivity and potential applications in chemical synthesis (Protti et al., 2004).
4. Environmental Analysis
In environmental sciences, 4-(4-Chlorophenyl)butanal derivatives have been used to study the photocatalytic decomposition of toxic chlorophenols in water. This research is crucial for developing methods to remove hazardous pollutants from water bodies (Singh et al., 2017).
5. Toxicology and Detoxification
Studies on the metabolism of chloroprene, which involves compounds structurally similar to 4-(4-Chlorophenyl)butanal, have shed light on detoxication pathways involving glutathione and epoxide hydrolase. Such research is vital in understanding the metabolic processing of industrial chemicals and their impact on health (Munter et al., 2003).
Safety And Hazards
The safety data sheet for a similar compound, butyraldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Zukünftige Richtungen
The future directions for “4-(4-Chlorophenyl)butanal” could involve further exploration of its photochemistry. Additionally, its potential applications in organic synthesis could be further investigated. More research is also needed to understand its mechanism of action and to fully characterize its physical and chemical properties .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)butanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEUQQZAOOGGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)butanal | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

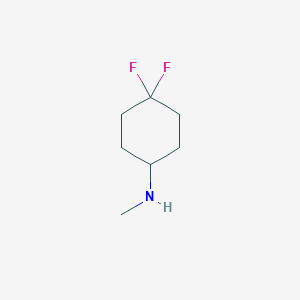

![Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate hydrochloride](/img/structure/B3271341.png)

![1-[Ethyl(methyl)amino]propan-2-ol](/img/structure/B3271352.png)

